
1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene is an organic compound with the molecular formula C8H7BrClF. It is a derivative of benzene, where the benzene ring is substituted with bromine, chloromethyl, fluorine, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-(chloromethyl)-5-fluoro-4-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine and chloromethyl groups can be replaced by nucleophiles such as hydroxide, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination Products: Alkenes with varying degrees of substitution.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alkanes or alcohols.
Applications De Recherche Scientifique
1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine or chloromethyl group is attacked by a nucleophile, leading to the formation of a new bond and the release of the leaving group. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the leaving group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-(chloromethyl)-4-fluorobenzene
- 1-Bromo-2-(chloromethyl)-5-methylbenzene
- 1-Bromo-2-(chloromethyl)-4-methylbenzene
Uniqueness
1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which can significantly influence its reactivity and the types of reactions it can undergo. The combination of these substituents makes it a valuable compound for studying the effects of halogenation on aromatic systems and for developing new synthetic methodologies.
Propriétés
Formule moléculaire |
C8H7BrClF |
|---|---|
Poids moléculaire |
237.49 g/mol |
Nom IUPAC |
1-bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene |
InChI |
InChI=1S/C8H7BrClF/c1-5-2-6(4-10)7(9)3-8(5)11/h2-3H,4H2,1H3 |
Clé InChI |
XMLYHSWBXLEKKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1F)Br)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


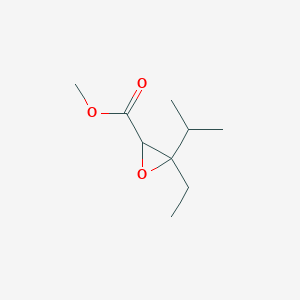
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamidehydrochloride](/img/structure/B13477379.png)
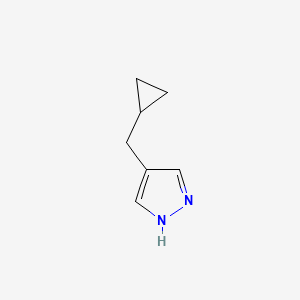
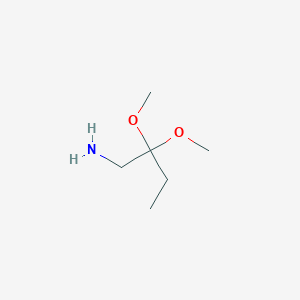
![3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13477391.png)
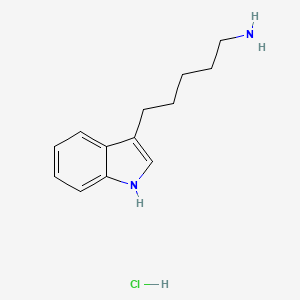
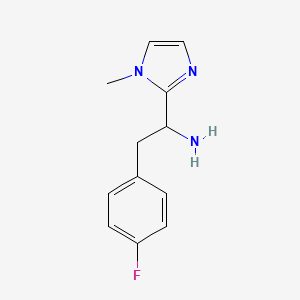

![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride](/img/structure/B13477431.png)
![6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride](/img/structure/B13477438.png)
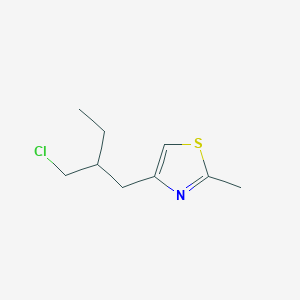
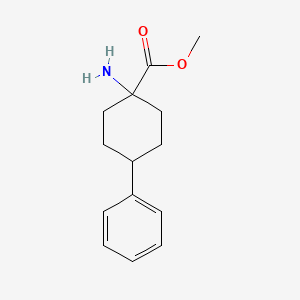
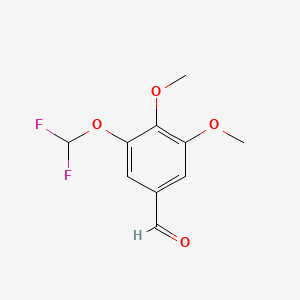
![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13477455.png)
